trans-Latanoprost Acid

Overview

Description

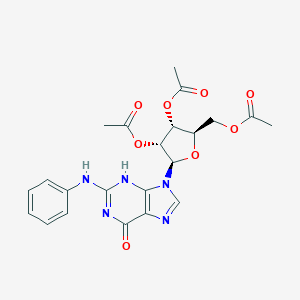

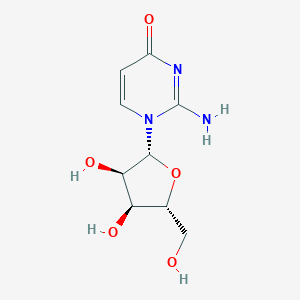

Trans-Latanoprost Acid is an isomer of Latanoprost Acid . It is a synthetic derivative of the natural prostaglandin PGF2α . It has a role as an antiglaucoma drug, an antihypertensive agent, and an EC 4.2.1.1 (carbonic anhydrase) inhibitor . It is a prostaglandins Falpha and a hydroxy monocarboxylic acid .

Molecular Structure Analysis

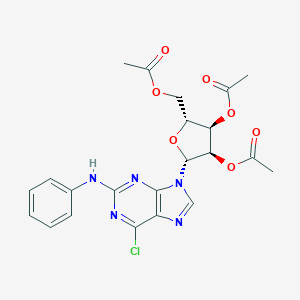

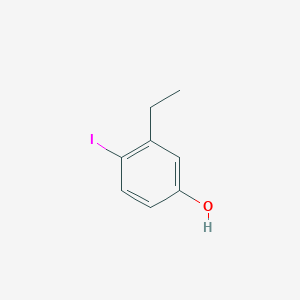

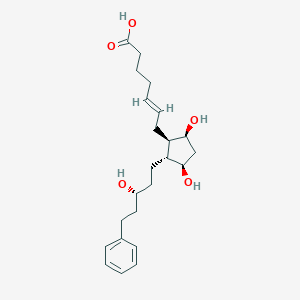

The molecular formula of trans-Latanoprost Acid is C23H34O5 . The molecular weight is 390.5 g/mol . The IUPAC Name is (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid .

Chemical Reactions Analysis

Trans-Latanoprost Acid may have the activity of reducing intraocular pressure .

Physical And Chemical Properties Analysis

The molecular weight of trans-Latanoprost Acid is 390.5 g/mol . The XLogP3-AA is 3.1 . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 12 . The exact mass is 390.24062418 g/mol . The topological polar surface area is 98 Ų . The heavy atom count is 28 .

Scientific Research Applications

Ophthalmic Hypotensive Agent

trans-Latanoprost Acid: is primarily used as an ophthalmic hypotensive agent in the treatment of glaucoma. It works by increasing the outflow of aqueous humor, thereby reducing intraocular pressure (IOP). A novel approach involves combining LAT-loaded synthetic phosphatidylcholine liposomes with hyaluronic acid and osmoprotectants to enhance the hypotensive effect and ocular bioavailability .

Ocular Surface Protection

The combination of trans-Latanoprost Acid with hyaluronic acid and liposomes has been shown to protect the ocular surface. This is particularly beneficial for patients with ocular surface disorders or those who experience discomfort from traditional eye drop formulations .

Extended Drug Release

Research indicates that trans-Latanoprost Acid can be formulated into liposomal preparations that allow for extended drug release. This reduces the frequency of administration, improving patient compliance and potentially leading to better therapeutic outcomes .

Enhanced Bioavailability

Studies have demonstrated that trans-Latanoprost Acid , when administered in a very-high-molecular-weight hyaluronic acid eye drop , achieves therapeutic concentrations in the aqueous humor of rats. This suggests a potential for improved drug delivery systems in humans .

Quantitative Analysis in Ocular Tissues

trans-Latanoprost Acid: is also used in scientific research for the quantitative analysis of ocular tissues . Advanced chromatography techniques have been developed to measure nanogram levels of latanoprost in the eye, which is crucial for understanding drug distribution and efficacy .

Nanotechnology in Drug Delivery

The field of nanotechnology has found applications in enhancing the delivery of trans-Latanoprost Acid . Nanocarriers can be designed to improve the stability and penetration of the drug, offering new avenues for treatment strategies .

Mechanism of Action

Mode of Action

Upon administration, Trans-Latanoprost Acid interacts with its target, the prostaglandin F receptor, leading to a series of changes. It is believed to enhance uveoscleral outflow by upregulating matrix metalloproteinase expression and remodeling the ciliary muscle’s extracellular matrix . This interaction and the resulting changes contribute to the reduction of intraocular pressure .

Biochemical Pathways

Trans-Latanoprost Acid affects the uveoscleral pathway, a secondary route for the drainage of aqueous humor from the eye . By interacting with the prostaglandin F receptor, it increases the outflow of aqueous humor through this pathway, thereby reducing intraocular pressure .

Pharmacokinetics

Trans-Latanoprost Acid exhibits favorable pharmacokinetic properties. As a prodrug, it is hydrolyzed to its active form upon absorption . The activated acid form can be measured in the aqueous humor during the initial 4 hours post-administration, and in the plasma only for 1 hour following ophthalmic administration . This drug is more lipophilic than its parent prostaglandin and easily penetrates the cornea .

Result of Action

The primary molecular effect of Trans-Latanoprost Acid is the reduction of intraocular pressure. This is achieved through its action on the prostaglandin F receptor, leading to increased uveoscleral outflow . On a cellular level, it may cause changes in the shape of ciliary muscle cells and alterations in the actin and vinculin localization in the cells .

Action Environment

The action, efficacy, and stability of Trans-Latanoprost Acid can be influenced by various environmental factors. For instance, the presence of benzalkonium chloride, a common preservative in ophthalmic solutions, can affect the pharmacokinetics and pharmacodynamics of the compound . Therefore, the formulation of the ophthalmic solution carrying Trans-Latanoprost Acid can significantly impact its therapeutic effectiveness.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFPERDNWXAGS-MIDWJBHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Latanoprost Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.